molecular formula C40H84N4 B14251764 1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane CAS No. 312494-61-4

1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane

Cat. No.: B14251764
CAS No.: 312494-61-4
M. Wt: 621.1 g/mol
InChI Key: NPDIMAOOKUBCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The structure of this compound consists of a 12-membered ring containing four nitrogen atoms, with two hexadecyl groups attached at the 1 and 7 positions.

Preparation Methods

The synthesis of 1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane can be achieved through several synthetic routes. One common method involves the cyclization of linear tetraamines with appropriate alkylating agents. The reaction conditions typically include the use of solvents such as toluene or acetonitrile and catalysts like sodium or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete cyclization .

Industrial production methods for this compound often involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide .

    Oxidation: The compound can be oxidized to form corresponding N-oxides, which can further react to form more complex structures.

    Reduction: Reduction reactions typically yield amine derivatives, which can be used as intermediates in further chemical synthesis.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand for the complexation of metal ions, which is essential for catalysis and material science .

In biology and medicine, the compound is utilized in the development of diagnostic agents and therapeutic drugs. Its ability to form stable complexes with metal ions makes it valuable for imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET). Additionally, it is used in the design of radiopharmaceuticals for targeted cancer therapy .

In the industrial sector, this compound is employed in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties enable the creation of materials with enhanced performance characteristics, such as increased strength, durability, and thermal stability .

Mechanism of Action

The mechanism of action of 1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This complexation process is crucial for the compound’s applications in catalysis, imaging, and drug delivery .

The molecular targets and pathways involved in its mechanism of action depend on the specific application. For example, in MRI contrast agents, the compound forms complexes with gadolinium ions, enhancing the contrast of images by altering the relaxation times of water protons in the body. In targeted cancer therapy, the compound can deliver radioactive metal ions to tumor cells, causing localized damage and reducing the growth of cancerous tissues .

Comparison with Similar Compounds

1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane is unique among similar compounds due to its specific structure and functional groups. Similar compounds include:

The presence of hexadecyl groups in this compound enhances its lipophilicity and allows for unique interactions with biological membranes, making it particularly useful in biomedical applications .

Properties

CAS No.

312494-61-4

Molecular Formula

C40H84N4

Molecular Weight

621.1 g/mol

IUPAC Name

1,7-dihexadecyl-1,4,7,10-tetrazacyclododecane

InChI

InChI=1S/C40H84N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-43-37-31-41-33-39-44(40-34-42-32-38-43)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3

InChI Key

NPDIMAOOKUBCLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCNCCN(CCNCC1)CCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.